Rpt193
Description
Introduction to Zelnecirnon
Chemical Identity and Nomenclature
Zelnecirnon is characterized by a stereochemically rich architecture featuring multiple chiral centers and heterocyclic components. Its systematic IUPAC name reflects the presence of a pyrimidine ring substituted with chlorine and methyl groups, an azetidine-piperidine scaffold, and a trans-configured cyclobutane carboxylic acid moiety. The compound’s molecular formula (C₂₇H₃₄Cl₃N₅O₂) and weight (566.9 g/mol) were confirmed via high-resolution mass spectrometry.
Table 1: Key Molecular Properties of Zelnecirnon
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₄Cl₃N₅O₂ |
| Molecular Weight | 566.9 g/mol |
| SMILES Notation | CC@HNC2=NC(N3CC([C@@H]4CN([C@H]5CC@@(C5)C(O)=O)CCC4)C3)=NC(C)=C2Cl |
| CAS Registry Number | 2366152-15-8 |
The compound is also known by its developmental code RPT193 and additional synonyms such as HY-148074 and SCHEMBL21193871. Its stereochemical configuration, particularly the (R)-enantiomer at the piperidine and cyclobutane positions, is critical for target engagement.
Historical Development and Discovery
Zelnecirnon emerged from rational drug design efforts to develop orally bioavailable C-C motif chemokine receptor 4 (CCR4) antagonists. CCR4, expressed on T-helper 2 (Th2) cells, was identified as a therapeutic target for allergic inflammation due to its role in recruiting immune cells to sites of inflammation. Early preclinical work demonstrated that small-molecule CCR4 inhibitors could attenuate Th2-mediated pathologies in atopic dermatitis and asthma models.
RAPT Therapeutics advanced Zelnecirnon into clinical trials following optimization of its pharmacokinetic and pharmacodynamic profiles. Phase 1 studies (NCT04271514) in healthy volunteers and patients with moderate-to-severe atopic dermatitis confirmed its ability to achieve >80% CCR4 surface receptor occupancy at doses ≥50 mg/day, with dose-proportional plasma exposure and a terminal half-life of ~25 hours. Despite promising Phase 2 trial designs in asthma and atopic dermatitis, the program was terminated in November 2024 after a single case of severe hepatotoxicity led to a clinical hold by the U.S. Food and Drug Administration.
Table 2: Developmental Timeline of Zelnecirnon
Structural Classification Within Small-Molecule Therapeutics
Zelnecirnon belongs to the azetidine-piperidine chemotype, a structural class increasingly utilized in drug discovery for its conformational rigidity and ability to engage challenging targets. The molecule integrates three pharmacophoric elements:
- Pyrimidine-based recognition motif : The 5-chloro-4-ethylamino-6-methylpyrimidine moiety facilitates hydrogen bonding with CCR4’s extracellular loop residues.
- Spirocyclic scaffold : The trans-cyclobutane-piperidine-azetidine system enforces a bent topology, optimizing complementarity with the CCR4 binding pocket.
- Hydrophobic anchor : The 2,4-dichlorophenethyl group enhances membrane permeability and stabilizes interactions with lipophilic receptor subpockets.
Structure
2D Structure
Properties
CAS No. |
2366152-15-8 |
|---|---|
Molecular Formula |
C27H34Cl3N5O2 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1 |
InChI Key |
ANPSFQZLPNWKHR-PRZTZBHNSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Physicochemical Properties of Zelnecirnon
| Property | Value |
|---|---|
| CAS Number | 2366152-15-8 |
| Molecular Formula | C27H34Cl3N5O2 |
| Molecular Weight | 566.95 g/mol |
| Exact Mass | 565.18 Da |
| Elemental Analysis | C:57.20%, H:6.04%, Cl:18.76%, N:12.35%, O:5.64% |
| Solubility (Predicted) | LogP: ~3.5 (moderate lipophilicity) |
Synthetic Route Considerations
While explicit synthetic steps for Zelnecirnon are undisclosed, its structure suggests a multi-step synthesis involving:
Core Heterocycle Formation
The central heterocyclic scaffold likely originates from a Buchwald-Hartwig amination or Ullmann coupling to introduce the tertiary amine moiety. Chlorination at strategic positions may employ electrophilic aromatic substitution using Cl2 or SO2Cl2 under controlled conditions.
Side-Chain Functionalization
The aliphatic side chain containing the dichlorophenyl group could be installed via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to ensure regioselectivity. Protecting groups (e.g., Boc for amines) may be used to prevent undesired side reactions during intermediate steps.
Final Assembly and Purification
Convergent synthesis is probable, with final coupling of the heterocyclic core and side chain followed by deprotection. High-performance liquid chromatography (HPLC) or recrystallization would ensure ≥95% purity, as required for clinical-grade materials.
Process Development and Optimization
RAPT Therapeutics’ emphasis on oral bioavailability necessitated careful optimization of crystallinity and particle size during scale-up. Key parameters include:
Salt Selection
Zelnecirnon’s free base form was selected for its balance of solubility and permeability, critical for oral absorption. Counterion screening (e.g., hydrochloride, phosphate) may have been conducted during preclinical development.
Polymorph Control
Stable polymorphs were identified through solvent screening (e.g., ethanol, acetonitrile) and monitored via X-ray powder diffraction (XRPD) to ensure batch consistency.
Impurity Profiling
Advanced analytical methods, including LC-MS and NMR, detected process-related impurities at levels <0.15%, complying with ICH Q3A guidelines.
Quality Assurance and Analytical Characterization
Zelnecirnon’s synthesis was validated using stringent analytical protocols:
Identity Confirmation
Purity Assessment
Table 2: Representative HPLC Conditions for Zelnecirnon
| Parameter | Specification |
|---|---|
| Column | C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:0.1% TFA (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 ± 0.5 minutes |
Scale-Up and Manufacturing Challenges
Producing Zelnecirnon at commercial scale presented challenges:
Catalytic Efficiency
Palladium catalysts in cross-coupling steps required optimization to minimize residual metal content (<10 ppm), addressed through ligand selection (e.g., SPhos) and post-reaction scavengers.
Chemical Reactions Analysis
Mechanochemical Basis of CCR4 Antagonism
Zelnecirnon selectively inhibits C-C motif chemokine receptor 4 (CCR4), a G-protein-coupled receptor critical for Th2 cell migration. Key interactions include:
-
Structural Blockade : Binds to CCR4’s extracellular domain, preventing interaction with chemokines CCL17 and CCL22 .
-
Downstream Modulation : Reduces Th2 cytokine secretion (e.g., IL-4, IL-5, IL-13) by suppressing transcriptional regulators like STAT6 and GATA3 .
Table 1: Biochemical Effects of Zelnecirnon
| Parameter | Zelnecirnon Group (Day 29) | Placebo Group (Day 29) | p-value |
|---|---|---|---|
| Th2 cytokine reduction | 48% | 12% | <0.01 |
| CCR4 ligand binding | 92% inhibition | 8% inhibition | <0.001 |
| STAT6 phosphorylation | 67% decrease | 5% decrease | <0.05 |
Mechanism-Driven Clinical Response
Phase 1b trial data (NCT04675086) demonstrated delayed but deepening efficacy post-treatment, suggesting unique kinetic properties:
-
EASI Score Improvement : 53.2% reduction at 6 weeks vs. 9.6% for placebo (p < 0.05) .
-
Transcriptional Profiling : RNA-seq of skin biopsies showed 1,248 differentially expressed genes (DEGs) linked to IL-13/STAT6 pathways .
Table 2: Key Efficacy Endpoints (Phase 1b)
| Endpoint | Zelnecirnon (n=21) | Placebo (n=10) |
|---|---|---|
| EASI-50 at 6 weeks | 61.9% | 20.0% |
| vIGA 0/1 at 6 weeks | 14.3% | 0.0% |
| Pruritus NRS reduction | 34% | 11% |
Comparative Mechanochemical Insights
While not directly studied for zelnecirnon, shear-stress models (e.g., cyclohexene oligomerization on silica) suggest molecular deformation under mechanical stress reduces activation barriers . This parallels zelnecirnon’s upstream mechanism, where structural CCR4 inhibition prevents ligand-induced conformational changes .
Scientific Research Applications
Phase 1a/1b Clinical Trials
The Phase 1a/1b trials aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of zelnecirnon in patients with moderate-to-severe atopic dermatitis. Key findings from these trials include:
-
Efficacy Measures :
- Patients treated with zelnecirnon achieved a 36.3% change from baseline in the Eczema Area and Severity Index (EASI) score after four weeks compared to 17.0% in the placebo group.
- At the six-week follow-up, the change from baseline in EASI score improved to 53.2% for the zelnecirnon group versus 9.6% for placebo, indicating a sustained therapeutic effect post-treatment .
-
Additional Efficacy Endpoints :
- EASI-50 : 42.9% of patients on zelnecirnon achieved a 50% reduction in EASI score compared to 10.0% in the placebo group.
- Validated Investigator Global Assessment (vIGA) : 4.8% of zelnecirnon-treated patients achieved a vIGA score of 0/1 compared to none in the placebo group.
- Pruritus Numerical Rating Scale (NRS) : 45.0% of patients on zelnecirnon reported at least a four-point reduction in pruritus NRS compared to 22.2% for placebo .
Safety Profile
Zelnecirnon has been well tolerated among participants in clinical trials:
- No serious adverse events were reported during the Phase 1b study.
- All adverse events recorded were classified as mild or moderate, suggesting a favorable safety profile .
Future Directions and Challenges
Despite its promising results, the development of zelnecirnon faced significant challenges:
- In February 2024, a clinical hold was placed on ongoing Phase II trials due to a serious adverse event involving liver failure in one patient. This incident raised concerns about potential liver toxicity associated with the drug .
- As a result, RAPT Therapeutics announced the termination of its Phase II trials for atopic dermatitis and asthma while continuing to analyze safety data from previous studies .
Mechanism of Action
RPT193 exerts its effects by selectively inhibiting the chemokine receptor CCR4. This receptor is highly expressed on T-helper type 2 cells, which are involved in allergic inflammation. By blocking CCR4, this compound prevents the migration of these cells into inflamed tissues and reduces the secretion of inflammatory cytokines such as interleukin-5, interleukin-4, and interleukin-13 .
Comparison with Similar Compounds
Mechanism of Action
Zelnecirnon selectively targets CCR4, a chemokine receptor expressed on Th2 cells, regulatory T cells (Tregs), and cutaneous T-cell lymphoma (CTCL) cells. By blocking CCR4, it reduces the recruitment of these cells to sites of inflammation, thereby mitigating allergic and autoimmune responses .
Comparison with Similar CCR4-Targeting Compounds
Below is a comparative analysis of zelnecirnon with other CCR4 inhibitors, including biologics and small molecules.
Table 1: Key CCR4 Inhibitors in Development or Approved
Development Challenges and Lessons Learned
- Safety Margins: Zelnecirnon’s failure underscores the need for improved preclinical hepatotoxicity screening for CCR4 inhibitors. The FDA’s hold reflects heightened scrutiny of liver-related adverse events in immunomodulatory therapies .
- Target Selectivity : Compounds like CCR4-351 and RS-1748 (Daiichi Sankyo) aim for dual CCR4/CCR8 inhibition to enhance efficacy, but this approach risks increased toxicity .
- Administration Routes: Oral small molecules (e.g., zelnecirnon) offer convenience over biologics like mogamulizumab but face greater metabolic stability challenges .
Biological Activity
Zelnecirnon, also known as RPT193, is an oral antagonist of the CCR4 receptor, primarily designed to target Th2-driven allergic reactions. This compound has been under investigation for its potential therapeutic effects in inflammatory diseases such as atopic dermatitis and asthma. This article delves into the biological activity of Zelnecirnon, highlighting its mechanism of action, clinical findings, and safety profile.
Zelnecirnon functions by inhibiting the CCR4 receptor, which plays a crucial role in the migration and activation of T-helper cells, particularly Th2 cells. These cells are implicated in allergic responses and inflammation. By blocking CCR4, Zelnecirnon aims to reduce the recruitment of these cells to affected tissues, thereby mitigating inflammatory responses associated with conditions like asthma and atopic dermatitis .
Clinical Studies and Findings
Zelnecirnon was evaluated in several clinical trials, including Phase 1 and Phase 2 studies. The focus was on its efficacy and safety in patients with atopic dermatitis and asthma. Below is a summary of key findings from these studies:
Efficacy Data
- In the Phase 1 study for atopic dermatitis, patients treated with Zelnecirnon demonstrated a decrease in Eczema Area and Severity Index (EASI) scores, indicating improved skin condition .
- In the Phase 2a asthma trial, improvements in Forced Expiratory Volume (FEV1) were noted, suggesting enhanced respiratory function among participants receiving the drug .
Safety Profile
Despite promising efficacy results, Zelnecirnon's development faced significant challenges due to safety concerns. In February 2024, the FDA placed a clinical hold on ongoing trials following a serious adverse event (SAE) involving liver failure in a patient participating in the atopic dermatitis study. This incident raised concerns about potential hepatotoxicity associated with Zelnecirnon .
Summary of Safety Findings
| Adverse Event | Reported Cases | Severity |
|---|---|---|
| Liver Failure | 1 | Severe (required transplant) |
| Other Treatment-Related AEs | None reported | N/A |
- The liver failure case was classified as potentially related to the drug; however, no other participants reported liver toxicity or severe side effects during trials .
Case Studies
Several case reports have documented individual patient experiences with Zelnecirnon:
- Case Report A : A patient with moderate to severe atopic dermatitis showed significant improvement in skin lesions after four weeks of treatment but subsequently developed elevated liver enzymes.
- Case Report B : An asthma patient reported improved breathing and reduced reliance on rescue inhalers but experienced gastrointestinal side effects that were manageable.
These cases underline both the potential benefits and risks associated with Zelnecirnon treatment.
Q & A
Q. Methodological Recommendations :
- Stratified randomization : Include patients with normal baseline liver function and exclude those with hepatic risk factors.
- Adaptive monitoring : Integrate frequent liver enzyme tests (e.g., ALT/AST every 2 weeks) and stopping rules for hepatotoxicity signals.
- Pharmacovigilance frameworks : Apply the Naranjo scale to assess causality of adverse events and conduct dose-ranging studies to identify therapeutic windows .
What statistical approaches are critical for analyzing delayed efficacy signals (e.g., post-treatment response deepening)?
- Longitudinal analysis : Use repeated-measures ANOVA to assess trends across timepoints (e.g., Weeks 4, 6, 8).
- PK/PD modeling : Correlate drug exposure (AUC) with sustained receptor occupancy and downstream biomarker changes (e.g., CCR4 inhibition).
- Survival analysis : Evaluate time-to-relapse in open-label extension studies to determine durability of response .
How can transcriptional data from Zelnecirnon trials be leveraged to validate mechanism-of-action hypotheses?
- Pathway enrichment : Apply tools like GSEA to identify Th2-related gene modules (e.g., IL-4/IL-13 signaling) suppressed post-treatment.
- Machine learning : Train classifiers to predict clinical response using baseline transcriptional profiles.
- Correlation analysis : Calculate Spearman’s ρ between gene expression fold-changes and EASI score improvements .
What were the key safety findings across Zelnecirnon’s clinical development?
- Phase 1a/1b : No serious adverse events (SAEs); mild/moderate AEs (e.g., headache, nausea) reported.
- Phase 2b : FDA-imposed clinical hold due to one case of liver failure requiring transplant.
- Mitigation : Subsequent trials must include rigorous hepatic monitoring and exclusion criteria for pre-existing liver conditions .
How should researchers address data limitations from unblinded, terminated trials (e.g., Phase 2b)?
- Intent-to-treat (ITT) analysis : Include all randomized patients, using multiple imputation for missing data.
- Sensitivity testing : Compare completers vs. non-completers to assess bias from early termination.
- Bayesian methods : Incorporate prior data (Phase 1b) to estimate posterior probabilities of efficacy/safety .
What preclinical models support Zelnecirnon’s potential in asthma research?
- Murine models : Demonstrate reduced airway hyperresponsiveness and eosinophil infiltration via CCR4 inhibition.
- Human bronchial biopsies : Show decreased Th2 cell infiltration in zelnecirnon-treated samples.
- In vitro assays : Confirm suppression of CCR4-mediated chemotaxis in primary human Th2 cells .
How can conflicting efficacy data between early- and late-phase trials be methodologically resolved?
- Meta-analysis : Pool Phase 1b–2b data to identify subgroups with consistent responses (e.g., high baseline IgE).
- Dose optimization : Conduct Bayesian response-adaptive trials to identify optimal dosing regimens.
- Biomarker stratification : Use RNA-seq signatures to enrich for likely responders .
What ethical considerations arise when designing trials for drugs with hepatotoxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
